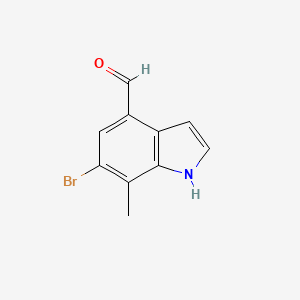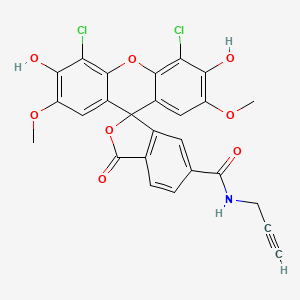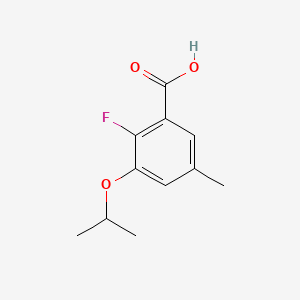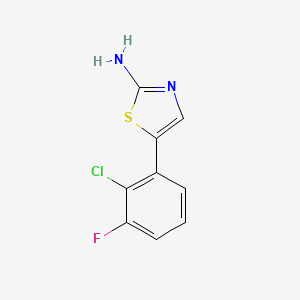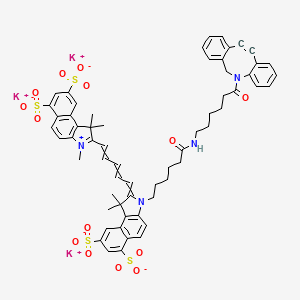
Sulfo-Cyanine5.5 DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine5.5 DBCO is a derivative of the sulfo-Cyanine5.5 dye, which is known for its far-red emission approaching the near-infrared range. This compound is particularly useful in non-invasive live-organism imaging due to its ability to conjugate with various organic azides through a copper-free click chemistry reaction. The DBCO (dibenzocyclooctyne) group in this compound allows for rapid and efficient conjugation without the need for a copper catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine5.5 DBCO involves the modification of the sulfo-Cyanine5.5 dye to introduce the DBCO group. This is typically achieved through a series of chemical reactions that include the formation of the cycloalkyne structure. The reaction conditions often involve the use of organic solvents such as methanol, DMF, and DMSO, and the reactions are carried out under controlled temperatures to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as HPLC and characterized using NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine5.5 DBCO primarily undergoes click chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications.
Common Reagents and Conditions
The primary reagents used in the reactions involving this compound are organic azides. The reaction conditions are typically mild, often carried out at room temperature, and do not require any additional catalysts.
Major Products
The major products formed from the reactions of this compound are conjugates with azide-containing biomolecules. These conjugates are used in various applications, including fluorescent labeling and imaging.
Scientific Research Applications
Sulfo-Cyanine5.5 DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and efficient conjugation of biomolecules.
Biology: Employed in the labeling of proteins, peptides, and nucleic acids for imaging and tracking within biological systems.
Medicine: Utilized in non-invasive imaging techniques to study live organisms and disease markers.
Industry: Applied in the development of diagnostic tools and assays that require precise and efficient labeling of biomolecules.
Mechanism of Action
The mechanism of action of Sulfo-Cyanine5.5 DBCO involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azides to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the rapid conjugation of the dye to azide-labeled biomolecules. The resulting conjugates can then be used for various imaging and labeling applications .
Comparison with Similar Compounds
Sulfo-Cyanine5.5 DBCO is unique due to its water solubility and far-red emission properties. Similar compounds include:
Cyanine5 DBCO: Another cycloalkyne dye with similar click chemistry properties but different spectral characteristics.
Sulfo-Cyanine7 DBCO: A near-infrared dye with similar click chemistry properties but different emission wavelengths.
Alexa Fluor 680: A dye with similar fluorescence properties but different chemical structure.
DyLight 680: Another dye with similar fluorescence properties but different chemical structure.
This compound stands out due to its high water solubility, making it particularly suitable for biological applications where aqueous environments are common .
Properties
Molecular Formula |
C61H59K3N4O14S4 |
|---|---|
Molecular Weight |
1317.7 g/mol |
IUPAC Name |
tripotassium;3-[6-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]amino]-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C61H62N4O14S4.3K/c1-60(2)54(63(5)50-31-29-45-47(58(50)60)35-43(80(68,69)70)37-52(45)82(74,75)76)23-9-6-10-24-55-61(3,4)59-48-36-44(81(71,72)73)38-53(83(77,78)79)46(48)30-32-51(59)64(55)34-18-8-11-25-56(66)62-33-17-7-12-26-57(67)65-39-42-21-14-13-19-40(42)27-28-41-20-15-16-22-49(41)65;;;/h6,9-10,13-16,19-24,29-32,35-38H,7-8,11-12,17-18,25-26,33-34,39H2,1-5H3,(H4-,62,66,68,69,70,71,72,73,74,75,76,77,78,79);;;/q;3*+1/p-3 |
InChI Key |
ZJKUAJFUNNNQOZ-UHFFFAOYSA-K |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


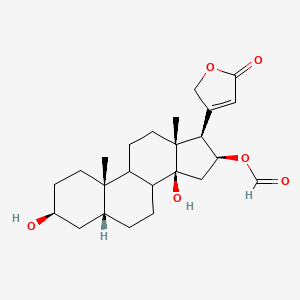
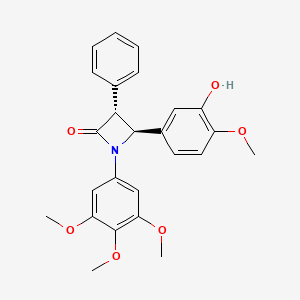
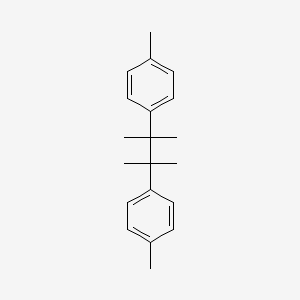
![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)
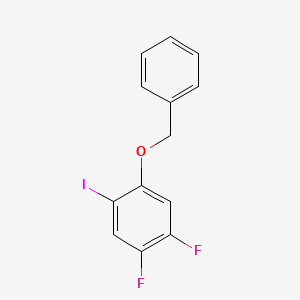
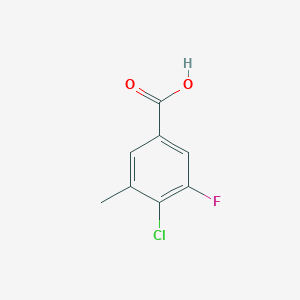

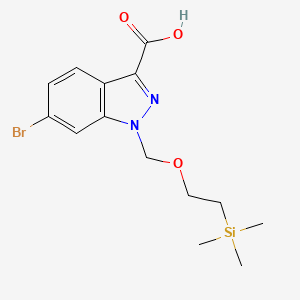
![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
